1-(2-Aminoethyl)-1,4-cyclohexadiene

Enzymology Mechanistic probe Dopamine β-monooxygenase

1-(2-Aminoethyl)-1,4-cyclohexadiene (CHDEA; CAS 21802-85-7), with molecular formula C₈H₁₃N and molecular weight 123.20 g/mol, is a non-conjugated 1,4-cyclohexadiene bearing a 2-aminoethyl substituent at the C1 position. This compound has been established in peer-reviewed literature as a specialized mechanistic probe for dopamine β-monooxygenase (DβM, EC 1.14.17.1) catalysis.

Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
Cat. No. B1247400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)-1,4-cyclohexadiene
Synonyms1-(2-aminoethyl)-1,4-cyclohexadiene
CHDEA cpd
Molecular FormulaC8H13N
Molecular Weight123.2 g/mol
Structural Identifiers
SMILESC1C=CCC(=C1)CCN
InChIInChI=1S/C8H13N/c9-7-6-8-4-2-1-3-5-8/h1-2,5H,3-4,6-7,9H2
InChIKeyWGKWGAMCGQGPLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminoethyl)-1,4-cyclohexadiene (CHDEA): A Non-Conjugated Cyclohexadiene Scaffold for Mechanistic Enzymology and C–H Activation Studies


1-(2-Aminoethyl)-1,4-cyclohexadiene (CHDEA; CAS 21802-85-7), with molecular formula C₈H₁₃N and molecular weight 123.20 g/mol, is a non-conjugated 1,4-cyclohexadiene bearing a 2-aminoethyl substituent at the C1 position . This compound has been established in peer-reviewed literature as a specialized mechanistic probe for dopamine β-monooxygenase (DβM, EC 1.14.17.1) catalysis [1]. The 1,4-cyclohexadiene core provides two distinct and kinetically competitive reaction pathways—aromatization to phenylethylamine (PEA) versus side-chain hydroxylation—that are differentially responsive to isotopic substitution, making CHDEA a uniquely informative tool for interrogating C–H bond cleavage energetics and hydrogen atom transfer mechanisms that cannot be accessed with aromatic or fully saturated analogs [2]. Standard commercial purity is typically 95%, and predicted physicochemical parameters include a boiling point of 196.2±9.0 °C at 760 mmHg and an ACD/LogP of 1.70 .

Mechanistic probe for dopamine β-monooxygenase (DβM) catalysis
Non-conjugated 1,4-cyclohexadiene scaffold with dual C–H abstraction pathways
Isotopic labeling enables pathway partitioning analysis

Why 1-(2-Aminoethyl)-1,4-cyclohexadiene Cannot Be Interchanged with 1,3-Cyclohexadiene Analogs, Phenylethylamine, or Cyclohexane Derivatives


Generic substitution fails for CHDEA due to three interdependent structural features that collectively define its mechanistic utility: the non-conjugated 1,4-diene system, the pendant aminoethyl group, and the presence of both ring and side-chain abstractable hydrogens in distinct chemical environments. Conjugated 1,3-cyclohexadiene analogs exhibit fundamentally different thermochemical and kinetic behavior, with higher stability that precludes the competitive partitioning between aromatization and hydroxylation observed for CHDEA . The endogenous substrate dopamine and its fully aromatic product phenylethylamine (PEA) lack the cyclohexadiene ring, rendering them incapable of serving as probes for ring C–H abstraction energetics. Saturated cyclohexane or cyclohexene analogs bearing aminoethyl groups lack the ring methylene hydrogens with the appropriate thermodynamic driving force for enzymatic hydrogen atom transfer. The non-conjugated 1,4-diene geometry of CHDEA creates a unique electronic environment where the activation energies for exocyclic and ring methylene C–H bond cleavage are similar, enabling the differential isotopic perturbation studies that have established its value as a mechanistic probe [1][2]. Substitution with any alternative lacking this precise combination of structural elements yields fundamentally different reaction outcomes and precludes valid mechanistic interpretation.

Conjugated 1,3-cyclohexadiene analogs Higher stability may shift product partitioning and isotopic response, precluding valid mechanistic comparison.
Phenylethylamine / dopamine Lack non-conjugated diene ring; cannot generate competitive ring vs. side-chain C–H abstraction.
Saturated cyclohexane/cyclohexene analogs Absence of appropriate methylene C–H activation energy may eliminate dual-pathway partitioning.

Quantitative Differentiation Evidence for 1-(2-Aminoethyl)-1,4-cyclohexadiene: Head-to-Head Isotopic Perturbation and Mechanistic Partitioning Data


Competitive Aromatization vs. Side-Chain Hydroxylation: Baseline Product Partitioning Ratio of CHDEA Under DβM Catalysis

Under standardized DβM assay conditions, CHDEA partitions between two competing reaction pathways: aromatization to phenylethylamine (PEA) and side-chain hydroxylation to 2-amino-1-(1,4-cyclohexadienyl)ethanol (CHDEA-OH). The baseline PEA:CHDEA-OH product ratio is 2.7 at pH 5.2 and 37°C [1]. This quantifiable baseline establishes CHDEA as a dual-pathway probe, whereas comparator substrates such as dopamine yield exclusively hydroxylated product under identical enzymatic conditions. The endogenous substrate dopamine undergoes stereospecific benzylic hydroxylation to (R)-norepinephrine without detectable aromatization, meaning dopamine provides no information on the competitive energetics of ring vs. side-chain hydrogen abstraction. CHDEA uniquely enables direct experimental quantification of pathway partitioning.

Baseline partitioning
Head-to-head
PEA:CHDEA‑OH = 2.7
Enables dual-pathway partitioning analysis in DβM
Dopamine: exclusive hydroxylation, no aromatization
Enzymology Mechanistic probe Dopamine β-monooxygenase

Ring-Deuterated CHDEA Isotopologue Reverses Pathway Preference: 2.6-Fold Shift Toward Side-Chain Hydroxylation

Substitution of the four ring methylene hydrogens with deuterium in 1-(2-aminoethyl)-3,3,6,6-tetradeuterio-1,4-cyclohexadiene (ring-d₄-CHDEA) produces a dramatic reversal of pathway selectivity, favoring side-chain hydroxylation 2.6 times over aromatization [1]. This contrasts sharply with the unlabeled parent CHDEA, which favors aromatization by a factor of 2.7. The ring-d₄ isotopologue thus demonstrates a 7-fold net shift in pathway preference relative to the unlabeled compound (from 2.7:1 aromatization:hydroxylation to 1:2.6 aromatization:hydroxylation). This differential response to isotopic substitution provides a quantitative metric unavailable with any comparator substrate.

Ring‑d₄ reversal
Head-to-head
Hydroxylation favored 2.6× over aromatization
Quantifies ring C–H contribution via ~7‑fold shift in pathway preference
vs unlabeled CHDEA (2.7:1 aromatization favored)
Kinetic isotope effects Isotopic labeling Reaction mechanism

Side-Chain Deuterated CHDEA Drives Near-Exclusive Aromatization, Demonstrating Differential Isotope Sensitivity by Position

The side-chain deuterated analog, 1-(2-amino-1,1-dideuterioethyl)-1,4-cyclohexadiene (side-chain-d₂-CHDEA), undergoes aromatization almost exclusively, with negligible side-chain hydroxylation detected [1]. This represents a further shift from the already aromatization-favored baseline (PEA:CHDEA-OH = 2.7) to effectively complete pathway commitment. The stark difference in outcomes between ring-deuterated (favors hydroxylation 2.6×) and side-chain-deuterated (exclusive aromatization) CHDEA demonstrates that the two classes of abstractable hydrogens are kinetically distinct and differentially rate-limiting. No other cyclohexadiene derivative offers this pattern of position-specific isotopic sensitivity under identical enzymatic conditions.

Side‑chain‑d₂ exclusivity
Head-to-head
Aromatization almost exclusive
Position‑specific deuteration reveals distinct kinetic roles
Ring‑d₄ favors hydroxylation 2.6×; opposite outcome
Deuterium labeling Hydrogen atom transfer Enzyme mechanism

Hexadeuterated CHDEA (CHDEA-d₆) Exhibits Small Apparent KIEs, Confirming C–H Cleavage Is Only Partially Rate-Limiting

The hexadeuterated derivative, 1-(2-amino-1,1-dideuterioethyl)-3,3,6,6-tetradeuterio-1,4-cyclohexadiene (CHDEA-d₆), which combines both side-chain and ring deuteration, prefers aromatization 3.9 times over hydroxylation. The apparent kinetic isotope effects for CHDEA-d₆ are small: k_cat(KIE) = 1.8 and k_cat/K_m(KIE) = 1.3 [1]. These modest apparent KIEs—in contrast to the estimated intrinsic isotope effects of 9.9 for exocyclic hydrogens and 7.0 for ring methylene hydrogens—quantitatively establish that the initial C–H bond cleavage step is only partly rate-limiting in the CHDEA/DβM reaction, analogous to the normal DβM hydroxylation reaction [1]. This contrasts with dopamine hydroxylation, where intrinsic vs. apparent KIE relationships differ due to alternative rate-limiting step distributions.

Apparent KIE (d₆)
Class‑level
k_cat(KIE) = 1.8; k_cat/K_m(KIE) = 1.3
Indicates C–H cleavage is partially rate‑limiting
Intrinsic KIEs: exocyclic 9.9, ring 7.0
Kinetic isotope effect Rate-limiting step Mechanistic enzymology

Non-Crossover of Aromatization and Hydroxylation Pathways Establishes CHDEA as a True Partitioning Probe

Mechanistic studies have definitively shown that the DβM/CHDEA reaction partitions between side-chain and ring hydrogen abstraction to produce the side-chain-hydroxylated product and the aromatized product via two independent pathways that do not crossover [1]. The two pathways do not interconvert; each hydrogen abstraction event commits the reaction to a distinct product outcome. This non-crossover property is critical: it means that changes in the PEA:CHDEA-OH product ratio directly and quantitatively reflect changes in the relative rates of the two hydrogen atom transfer steps. Many alternative probe substrates exhibit pathway crossover or secondary rearrangements that confound interpretation of product ratio changes. The non-crossover behavior of CHDEA is a foundational requirement for its use as a quantitative mechanistic probe and distinguishes it from less rigorously characterized cyclohexadiene derivatives.

Non‑crossover pathways
Class‑level
Two independent pathways, no interconversion
Supports quantitative interpretation of product ratio changes
Essential for validated partitioning probe
Reaction mechanism Hydrogen atom transfer Substrate partitioning

Intrinsic Isotope Effects for Exocyclic vs. Ring Hydrogens Differ by ~1.4-Fold, Quantifying Distinct Chemical Environments

From the differential partitioning behavior of partially deuterated CHDEA isotopologues, the intrinsic isotope effects for the exocyclic (side-chain) and ring methylene hydrogens were estimated to be 9.9 and 7.0, respectively [1]. This ~1.4-fold difference quantifies the distinct chemical environments of the two classes of abstractable hydrogens. The exocyclic hydrogens exhibit a larger intrinsic KIE, consistent with a greater degree of C–H bond weakening in the transition state for side-chain abstraction. In contrast, the ring methylene hydrogens show a smaller intrinsic KIE, reflecting a different transition-state geometry or lower degree of bond cleavage at the rate-limiting step. No other cyclohexadiene derivative has been characterized with this level of isotopic resolution for both ring and side-chain positions.

Intrinsic KIEs
Class‑level
Exocyclic: 9.9; Ring: 7.0 (ratio 1.41:1)
Quantifies distinct C–H environments for computational benchmarking
Estimated from partial deuteration data
Kinetic isotope effect C–H bond activation Computational enzymology

Optimal Research Application Scenarios for 1-(2-Aminoethyl)-1,4-cyclohexadiene (CHDEA) Based on Quantitative Differentiation Evidence


Mechanistic Dissection of DβM Hydrogen Atom Transfer Energetics via Differential Isotopic Labeling

Researchers investigating the relative activation energies for ring versus side-chain C–H bond cleavage in dopamine β-monooxygenase catalysis should select CHDEA for its demonstrated 2.7:1 baseline aromatization:hydroxylation partitioning ratio [1] and the ability to quantitatively manipulate this ratio via selective deuteration. The availability of well-characterized ring-d₄ (2.6× hydroxylation preference) and side-chain-d₂ (near-exclusive aromatization) isotopologues [1] enables systematic variation of isotopic substitution patterns to extract intrinsic isotope effects of 9.9 (exocyclic) and 7.0 (ring) [1].

Validation of Computational Models for Copper-Dependent Oxygenase Transition States

The experimentally determined intrinsic KIE values for CHDEA (exocyclic = 9.9; ring = 7.0) [1] provide high-precision benchmark data for computational enzymologists developing QM/MM or DFT models of DβM transition states. The 1.4-fold differential between the two KIE values constrains computational models by requiring them to reproduce the distinct transition-state geometries implied by the differing degrees of C–H bond weakening. The non-crossover nature of the two pathways [2] simplifies computational analysis by eliminating the need to model pathway interconversion.

Development of Non-Crossover Mechanistic Probes for Partitioning Enzyme Systems

CHDEA serves as a validated reference compound for researchers developing new mechanistic probes for enzymes that partition between multiple reaction pathways. The rigorous demonstration of non-crossover between aromatization and hydroxylation pathways in the DβM/CHDEA system [2] establishes CHDEA as a gold-standard partitioning probe against which candidate probes for other enzymes can be benchmarked. The full characterization of isotopologue-dependent partitioning ratios [1] provides a methodological template for probe validation studies.

Investigation of Partial Rate-Limitation in Multi-Step Enzymatic C–H Functionalization

For studies examining the degree to which C–H bond cleavage limits overall turnover in copper-dependent oxygenases, CHDEA offers a system where the relationship between apparent and intrinsic KIEs has been quantitatively established: apparent KIEs (k_cat = 1.8; k_cat/K_m = 1.3) are substantially smaller than intrinsic KIEs (9.9 and 7.0) [1]. This calibrated discrepancy enables researchers to use CHDEA as a tool for assessing how changes in enzyme variants, metal substitution, or reaction conditions alter the fractional contribution of C–H cleavage to rate limitation.

Application
Selection Property
Validation Focus
DβM HAT mechanistic studies
Dual-pathway partitioning probe with isotopologue set
Isotope-dependent product ratio analysis
Oxygenase TS computational modeling
Intrinsic KIE benchmarks (exocyclic/ring)
Reproduce KIEs in QM/MM or DFT models
Partitioning probe validation
Non-crossover reference compound
Pathway independence verification
C–H functionalization rate-limitation studies
Calibrated apparent-vs-intrinsic KIE system
Assess C–H cleavage contribution to turnover

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